(9R)-9-Amine-Cinchonan (9R)-9-Amine-Cinchonan
Brand Name: Vulcanchem
CAS No.: 168960-96-1
VCID: VC21265970
InChI: InChI=1S/C19H23N3/c1-2-13-12-22-10-8-14(13)11-18(22)19(20)16-7-9-21-17-6-4-3-5-15(16)17/h2-7,9,13-14,18-19H,1,8,10-12,20H2/t13-,14-,18+,19+/m0/s1
SMILES: C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)N
Molecular Formula: C19H23N3
Molecular Weight: 293.4 g/mol

(9R)-9-Amine-Cinchonan

CAS No.: 168960-96-1

Cat. No.: VC21265970

Molecular Formula: C19H23N3

Molecular Weight: 293.4 g/mol

* For research use only. Not for human or veterinary use.

(9R)-9-Amine-Cinchonan - 168960-96-1

Specification

CAS No. 168960-96-1
Molecular Formula C19H23N3
Molecular Weight 293.4 g/mol
IUPAC Name (R)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanamine
Standard InChI InChI=1S/C19H23N3/c1-2-13-12-22-10-8-14(13)11-18(22)19(20)16-7-9-21-17-6-4-3-5-15(16)17/h2-7,9,13-14,18-19H,1,8,10-12,20H2/t13-,14-,18+,19+/m0/s1
Standard InChI Key ILZIKKYERYJBJZ-YXUGBTPSSA-N
Isomeric SMILES C=C[C@H]1CN2CC[C@H]1C[C@@H]2[C@@H](C3=CC=NC4=CC=CC=C34)N
SMILES C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)N
Canonical SMILES C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)N

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator